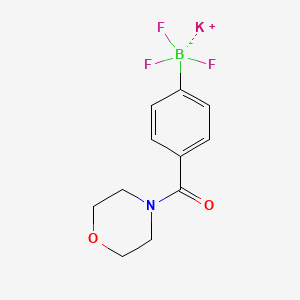
Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate
説明
Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate is a highly intricate and multifaceted compound . It exhibits remarkable potential in the realm of biomedicine . It is a solid form with an assay of 96% .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string[K+].FB-(F)c1ccc(cc1)C(=O)N2CCOCC2 . The InChI representation is 1S/C11H12BF3NO2.K/c13-12(14,15)10-3-1-9(2-4-10)11(17)16-5-7-18-8-6-16;/h1-4H,5-8H2;/q-1;+1 . The compound has a molecular weight of 297.12 . Physical And Chemical Properties Analysis
This compound is a solid form compound . It has a melting point range of 195-200°C . The compound has an assay of 96% .科学的研究の応用
Crystal Structure and Coordination :
- The morpholine ring in Potassium morpholine-4-carbodithioate monohydrate displays a chair conformation. The potassium cation in this compound is coordinated by S and O atoms, forming a three-dimensional structure through hydrogen bonds (A. Mafud, 2012).
Catalytic Applications :
- Potassium morpholine-4-carbodithioate is used in the spectrophotometric determination of metals like copper, cobalt, nickel, and tellurium after extraction into molten naphthalene. This demonstrates its utility in analytical chemistry for metal detection and analysis (M. Gautam, R. K. Bansal, B. Puri, 1981).
Synthesis of Chemical Compounds :
- The compound is involved in the synthesis of various chemical entities. For example, a study on the synthesis, crystal structure, and biological evaluation of 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate as a molluscicidal agent indicates its role in the creation of new chemical compounds with potential biological activities (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, Xu, Dong-fang, 2014).
Medicinal Chemistry :
- Although excluded from detailed exploration in this response, the compound has shown relevance in medicinal chemistry. For instance, its derivatives have been investigated for potential activities in models related to migraine and pain management (Yong-Jin Wu et al., 2003).
Chemical Synthesis Optimization :
- The compound plays a role in optimizing chemical synthesis processes. A study demonstrated its use in a facile dehomologation of α-substituted aldehydes to corresponding ketones, highlighting its utility in organic synthesis (Clifford E. Harris, Lawrence Lee, H. Dorr, B. Singaram, 1995).
将来の方向性
生化学分析
Biochemical Properties
Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s trifluoroborate group is known for its stability and reactivity, which allows it to form strong bonds with various biomolecules . This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the binding. For example, this compound can inhibit certain proteases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate cell signaling pathways by interacting with key signaling proteins, leading to altered phosphorylation states and changes in downstream signaling events . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can have downstream effects on cellular metabolism, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. The compound’s trifluoroborate group allows it to form strong, covalent bonds with nucleophilic residues in proteins, such as cysteine or serine residues . This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction. For example, this compound can inhibit proteases by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light or heat . This degradation can lead to a loss of activity and changes in its effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can inhibit or activate specific enzymes, leading to changes in the rates of metabolic reactions and the levels of metabolites . For example, this compound can inhibit proteases, leading to an accumulation of substrate proteins and a decrease in the levels of their cleavage products .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments or tissues . For example, this compound can bind to transporters on the cell membrane, facilitating its uptake into the cell and subsequent distribution to various intracellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can be targeted to the mitochondria, where it can influence metabolic processes and energy production .
特性
IUPAC Name |
potassium;trifluoro-[4-(morpholine-4-carbonyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BF3NO2.K/c13-12(14,15)10-3-1-9(2-4-10)11(17)16-5-7-18-8-6-16;/h1-4H,5-8H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGRGIUSTVBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N2CCOCC2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674194 | |
| Record name | Potassium trifluoro[4-(morpholine-4-carbonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314957-11-3 | |
| Record name | Potassium trifluoro[4-(morpholine-4-carbonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 4-(morpholine-4-carbonyl)phenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)
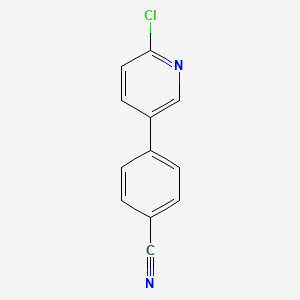
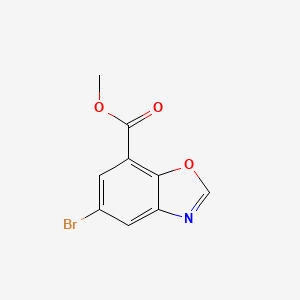

![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)
![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)
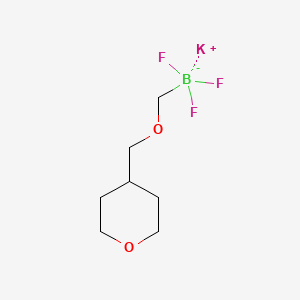
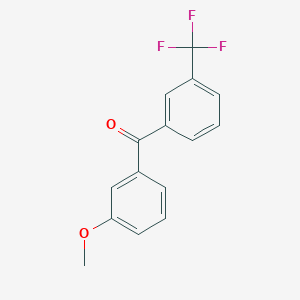
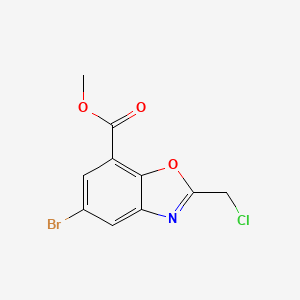
![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)

![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)